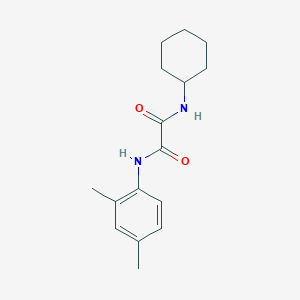

N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide

Descripción

N1-Cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) backbone. The compound features a cyclohexyl group attached to one nitrogen atom and a 2,4-dimethylphenyl group on the other.

Propiedades

IUPAC Name |

N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11-8-9-14(12(2)10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDGDCPIGAMQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide typically involves the reaction of cyclohexylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme can be represented as follows:

[ \text{Cyclohexylamine} + \text{2,4-dimethylphenyl isocyanate} \rightarrow \text{N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide} ]

Industrial Production Methods

Industrial production methods for N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the oxamide group.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-N’-(2,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties, based on evidence from literature:

Key Observations:

- Hydrogen Bonding : Analogues such as N1,N2-bis(2-nitrophenyl)oxalamide exhibit strong three-centered hydrogen bonding (ΔH° = +15.2 kJ/mol, ΔS° = +48 J/mol·K), which stabilizes the solid state but reduces solubility . The cyclohexyl group in the target compound may disrupt such intramolecular H-bonding, increasing entropy and solubility.

Thermodynamic and Solubility Trends

Evidence from thermodynamic studies of oxalamides (e.g., ethyl N-phenyloxalamate and N1,N2-bis(2-nitrophenyl)oxalamide) reveals:

- Enthalpy-Entropy Compensation : Positive ΔH° and ΔS° values indicate that dissolution involves breaking intramolecular H-bonds and increased disorder . For example:

- Ethyl N-phenyloxalamate: ΔH° = +12.8 kJ/mol, ΔS° = +42 J/mol·K.

- N1,N2-Bis(2-nitrophenyl)oxalamide: ΔH° = +15.2 kJ/mol, ΔS° = +48 J/mol·K.

- Target Compound Inference: The cyclohexyl group’s steric bulk may reduce H-bonding capacity, lowering ΔH° compared to nitro-substituted analogs, while the 2,4-dimethylphenyl group could enhance hydrophobic interactions, increasing entropy-driven solubility in nonpolar solvents.

Actividad Biológica

N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide features a cyclohexyl group attached to one nitrogen atom and a 2,4-dimethylphenyl group attached to the other nitrogen atom through an oxalamide linkage. This unique structure allows for diverse interactions within biological systems, influencing its reactivity and bioactivity.

The biological activity of N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide is attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. While the precise mechanisms remain under investigation, preliminary studies suggest that it may influence pathways associated with cell proliferation and apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide exhibits significant antimicrobial activity against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. It appears to trigger apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-cyclohexyl-N2-(3,4-dimethylphenyl)oxalamide | Similar cyclohexyl and dimethylphenyl groups | Different substitution pattern affecting reactivity |

| N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Hydroxyl groups enhancing solubility | Potentially increased bioactivity due to hydroxylation |

| N1,N2-di(3-methylphenyl)oxalamide | Contains 3-methylphenyl groups | Different steric effects impacting interaction profiles |

This comparison highlights how variations in substitution patterns can affect the biological activity and reactivity of oxalamide compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide:

- Study 1 : An investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This study suggests potential applications in developing new antibiotics.

- Study 2 : Research on its anticancer effects showed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Study 3 : A comparative analysis with other oxalamides indicated that structural modifications could enhance or diminish biological activity. The unique cyclohexyl and dimethyl substituents were found to be critical for its observed effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.